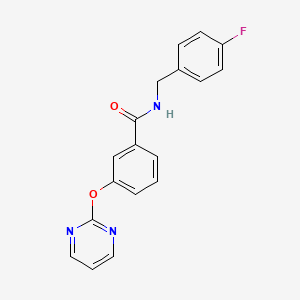

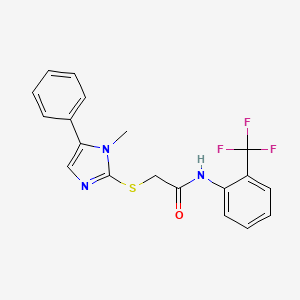

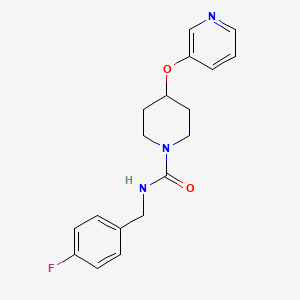

![molecular formula C17H19N5O3S B2713273 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097933-58-7](/img/structure/B2713273.png)

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Quinoxaline Derivatives : A novel method involving dimethyl sulfoxide for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines, has been developed (Xie et al., 2017).

- Heterocyclic Aromatic Amine Metabolism : Research into the metabolism of heterocyclic aromatic amines like MeIQx in human and rat hepatocytes, exploring the role of cytochrome P4501A2, has been conducted (Turesky et al., 2002).

- Innovative Synthesis Methods : A study on the synthesis of pyrido-fused imidazo[4,5-c]quinolines using I2-DMSO promoted oxidative cross-coupling and intramolecular cyclization was conducted, highlighting efficient and selective product formation (Kale et al., 2016).

Biological Activity and Pharmacological Research

- Liver X Receptor Agonists : Research on liver X receptor agonists identified high-affinity LXR ligands with a [3-(sulfonyl)aryloxyphenyl] side chain, incorporating an imidazo[1,2-a]pyridine (Singhaus et al., 2010).

- Enzymatic Phase II Activation : Enzymatic activation of N-hydroxylamines of compounds like MeIQx by various organs in monkeys and rats was studied, with implications for DNA adduct formation, toxicity, and carcinogenicity (Davis et al., 1993).

- Sulfonamide-Based Hybrid Compounds : Sulfonamides, with applications in antibacterial, anti-obesity, and antitumor activities, have been studied, highlighting the versatility of the sulfonamide group in pharmacological agents (Ghomashi et al., 2022).

Environmental and Food Safety

- Carcinogen Quantification in Food : The development of a gas chromatographic-mass spectrometric assay for measuring heterocyclic aromatic amines like MeIQx in food was detailed, contributing to food safety research (Murray et al., 1993).

- Metabolism in Isolated Rat Liver Cells : The transformation of MeIQx into multiple metabolites in hepatocytes, including conjugates and oxygenated metabolites, was investigated, offering insights into the metabolic fate of similar compounds (Wallin et al., 1989).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This suggests that there is a great potential for future research and development in this area.

Properties

IUPAC Name |

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-12-19-17(11-21(12)2)26(23,24)22-8-7-13(10-22)25-16-9-18-14-5-3-4-6-15(14)20-16/h3-6,9,11,13H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZDUIRQLMWORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

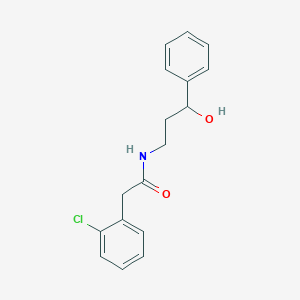

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)

![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)

![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2713196.png)

![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)

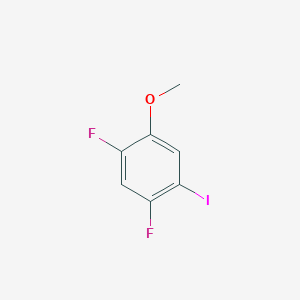

![5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2713207.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)